Thietane-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

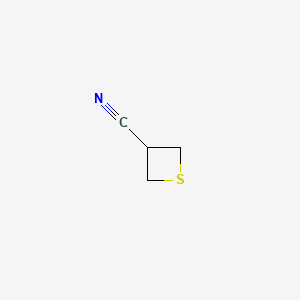

Thietane-3-carbonitrile is an organic compound with the molecular formula C₄H₅NS. It is a four-membered sulfur-containing heterocycle, specifically a thietane ring with a nitrile group attached to the third carbon atom.

Mechanism of Action

Target of Action

Thietane-3-carbonitrile is a type of thietane, which are important aliphatic four-membered thiaheterocycles . Thietanes are found in the pharmaceutical core and structural motifs of some biological compounds . .

Mode of Action

Thietanes in general are known to be involved in various synthetic methods, including inter- and intramolecular nucleophilic thioetherifications, photochemical [2 + 2] cycloadditions, ring expansions and contractions, nucleophilic cyclizations, and some miscellaneous methods .

Biochemical Pathways

Thietanes are known to be useful intermediates in organic synthesis for the preparation of sulfur-containing acyclic and heterocyclic compounds . They are also found in the structural motifs of some biological compounds . .

Result of Action

Thietanes in general are known to be components of the pharmaceutical core of some biological compounds .

Biochemical Analysis

Biochemical Properties

Thietane-3-carbonitrile plays a crucial role in biochemical reactions, particularly in the synthesis of sulfur-containing compounds. It interacts with various enzymes and proteins, facilitating nucleophilic thioetherifications and photochemical cycloadditions . These interactions are essential for the formation of complex organic molecules, making this compound a valuable intermediate in biochemical processes.

Cellular Effects

This compound influences cellular functions by interacting with cell signaling pathways and affecting gene expression. Studies have shown that this compound can modulate cellular metabolism, leading to changes in metabolic flux and metabolite levels . Its impact on cell signaling pathways can alter the expression of specific genes, thereby influencing cellular processes and functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular metabolism . The compound’s unique structure allows it to participate in various biochemical reactions, making it a versatile tool in molecular biology.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may affect cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can facilitate biochemical reactions without causing adverse effects. At high doses, this compound may exhibit toxic effects, leading to cellular damage and metabolic disturbances . Understanding the dosage-dependent effects is crucial for its safe application in research and development.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. Its role in sulfur metabolism is particularly noteworthy, as it contributes to the synthesis of sulfur-containing compounds . The compound’s impact on metabolic flux and metabolite levels highlights its importance in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . Understanding the transport mechanisms is essential for optimizing the compound’s use in biochemical research.

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects . The precise localization of this compound within cells is crucial for its function and efficacy in biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Thietane-3-carbonitrile can be synthesized through several methods. One common approach involves the nucleophilic cyclization of 3-mercaptoalkyl halides or sulfonates. Another method includes the photochemical [2 + 2] cycloaddition of alkenes and thiocarbonyl compounds . Additionally, the ring expansion of thiiranes via reaction with trimethyloxosulfonium iodide in the presence of sodium hydride is also a viable synthetic route .

Industrial Production Methods: Industrial production of this compound typically involves the large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and availability of starting materials. The cyclic thioetherification strategy, which involves the double substitution of 1,3-dihaloalkanes with sodium sulfide, is often preferred for its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Thietane-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the sulfur atom.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.

Substitution: Nucleophiles like sodium hydride or organolithium reagents are employed under appropriate conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Primary amines.

Substitution: Various substituted thietane derivatives.

Scientific Research Applications

Thietane-3-carbonitrile has several applications in scientific research:

Comparison with Similar Compounds

3-Cyanothiete 1,1-dioxide: This compound is structurally similar but contains an additional oxygen atom, making it more reactive in cycloaddition reactions.

Thietan-3-one: Another thietane derivative, which differs by having a carbonyl group instead of a nitrile group.

Uniqueness: Thietane-3-carbonitrile is unique due to its combination of a thietane ring and a nitrile group, which imparts distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile building block in organic synthesis .

Biological Activity

Thietane-3-carbonitrile is a sulfur-containing heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the biological properties, synthesis methods, and comparative studies of thietane derivatives, particularly focusing on this compound and its derivatives.

Chemical Structure and Properties

This compound features a five-membered ring structure containing a sulfur atom. The presence of the carbonitrile group at the third position contributes to its reactivity and biological properties. The molecular formula is C4H7NS, with a molecular weight of approximately 101.17 g/mol.

Key Features

- Thietane Ring : A cyclic structure that includes sulfur.

- Carbonitrile Group : Enhances reactivity and potential biological activity.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Cyclization Reactions : Utilizing suitable precursors to form the thietane ring.

- Nucleophilic Substitution : Introducing the carbonitrile group through nucleophilic attack on appropriate electrophiles.

Biological Activity

This compound and its derivatives exhibit a range of biological activities, making them candidates for pharmaceutical development. The following table summarizes some key biological activities associated with thietane derivatives:

| Compound Name | Biological Activity | Reference |

|---|---|---|

| This compound | Antimicrobial, anticancer potential | |

| 3-Amino-1,1-dioxo-thietane-3-carbonitrile | Antiviral, potential lead in drug discovery | |

| 3-(Dimethylamino)this compound | Insecticidal activity |

Antimicrobial Activity

Research has indicated that thietane derivatives possess antimicrobial properties. For instance, a study demonstrated that 3-amino derivatives of thietanes exhibited significant activity against various bacterial strains, suggesting their potential use in treating infections .

Anticancer Potential

Thietane compounds have also been investigated for their anticancer properties. In vitro studies have shown that certain thietanamine derivatives can inhibit cancer cell proliferation, making them promising candidates for further development in oncology .

Insecticidal Properties

The compound 3-(dimethylamino)this compound has been reported to exhibit insecticidal activity, indicating its potential use in agricultural applications . This property stems from the unique structural features of the thietane ring combined with nitrogen functionalities.

Comparative Analysis

A comparative analysis of this compound with other similar compounds reveals distinct biological profiles:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Thietane ring with cyano group | Broad-spectrum antimicrobial activity |

| 3-Amino-thietanamine | Amino group addition | Enhanced anticancer activity |

| 3-(Dimethylamino)thietane | Dimethylamino substitution | Specific insecticidal action |

Properties

IUPAC Name |

thietane-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NS/c5-1-4-2-6-3-4/h4H,2-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRMUCNDIBWGVPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CS1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.